molecular formula C4H4N4O2S B8591935 NSC 338193 CAS No. 7338-77-4

NSC 338193

Cat. No.: B8591935
CAS No.: 7338-77-4
M. Wt: 172.17 g/mol
InChI Key: LBLWADNJAPKIQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NSC 338193 is a heterocyclic compound that contains a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 338193 typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of thiosemicarbazide with an appropriate carbonyl compound, followed by oxidation to form the desired triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

NSC 338193 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

NSC 338193 has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of NSC 338193 involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2,6-dimethyl-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine
  • 2,5-Dihydro-6-Hydroxy-2-Methyl-3-Mercapto-5-Oxo-1,2,4-Triazine

Uniqueness

NSC 338193 is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

7338-77-4

Molecular Formula

C4H4N4O2S

Molecular Weight

172.17 g/mol

IUPAC Name

5-oxo-3-sulfanylidene-2H-1,2,4-triazine-6-carboxamide

InChI

InChI=1S/C4H4N4O2S/c5-2(9)1-3(10)6-4(11)8-7-1/h(H2,5,9)(H2,6,8,10,11)

InChI Key

LBLWADNJAPKIQI-UHFFFAOYSA-N

Canonical SMILES

C1(=NNC(=S)NC1=O)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 5 mL of ethanol is dissolved 0.1 g of ethyl 5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate obtained according to the method described in literature (J. Am. Chem. Soc., 1956, 78, 1258-1259). At ambient temperature, gaseous ammonia is introduced into the solution for 30 minutes to saturate the solution with ammonia. After allowing the solution to stand at the same temperature as above for 15 hours, the resulting crystals are collected by filtration. The crystals thus collected are washed with three 5 mL portions of ethanol to obtain 0.05 g of 5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide.
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5 mL
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